7-氟喹啉-6-胺

描述

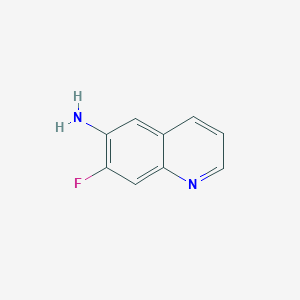

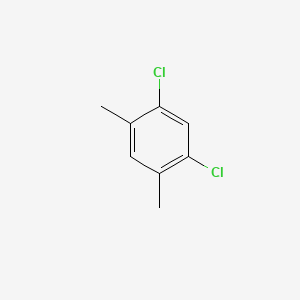

7-Fluoroquinolin-6-amine is a heterocyclic organic compound. It has a molecular formula of C9H7FN2 and an average mass of 162.164 Da .

Synthesis Analysis

Fluoroquinolones, including 7-Fluoroquinolin-6-amine, are synthesized through a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Structural modifications of the quinolone skeleton by incorporating fluorine atoms at C-6 and other positions of the benzene ring have resulted in a remarkable improvement of antimicrobial properties .Molecular Structure Analysis

The molecular structure of 7-Fluoroquinolin-6-amine consists of a quinoline ring system with a fluorine atom at the 7-position and an amine group at the 6-position .Chemical Reactions Analysis

Fluorinated quinolines, including 7-Fluoroquinolin-6-amine, have been the subject of numerous studies aimed at developing novel methods of synthesis, studying their reactivity, and exploring their potential practical applications .Physical And Chemical Properties Analysis

7-Fluoroquinolin-6-amine has a number of physical and chemical properties. It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 1.51, indicating its lipophilicity . It is soluble, with a solubility of 0.541 mg/ml or 0.00334 mol/l .科学研究应用

抗菌性能

7-氟喹啉-6-胺衍生物表现出显着的抗菌活性。Al-Hiari 等人(2007 年)合成了 8-硝基氟喹诺酮衍生物,发现其中一些(尤其是那些具有亲脂基团的)对金黄色葡萄球菌等革兰氏阳性菌株表现出良好的活性 (Al-Hiari 等人,2007 年)。

细胞毒性和抗癌潜力

已经评估了衍生自 7-氟喹啉-6-胺的化合物的对人乳腺癌细胞系的细胞毒性作用。Zhang 等人(2007 年)报道,某些 4-氨基喹啉衍生物对这些细胞系表现出有效的抗癌作用,表明它们作为一类新型抗癌剂的潜力 (Zhang 等人,2007 年)。

行为和神经化学参数的调节

Pesarico 等人(2017 年)在动物模型中研究了 7-氟-1,3-二苯基异喹啉-1-胺 (FDPI),并观察了其对大鼠的自理行为和神经化学参数的影响。他们的研究结果突出了 FDPI 对谷氨酸能和 GABA 能系统的调节作用 (Pesarico 等人,2017 年)。

放射性药物应用

Collier 等人(2017 年)开发了 [18 F]MK-6240,一种用于检测人脑中神经纤维缠结的新型 PET 放射性药物,这在阿尔茨海默病研究中非常重要。这种化合物含有 7-氟喹啉-6-胺 (Collier 等人,2017 年)。

血清素能和多巴胺能系统相互作用

Pesarico 等人(2014 年)对 FDPI 的研究表明,其在小鼠中的抗抑郁样作用可能是通过与血清素能和多巴胺能系统的相互作用介导的 (Pesarico 等人,2014 年)。

荧光应用

相关的化合物 6-氨基喹啉在酶切割反应中作为荧光基团,表明其在生化分析中的潜力,如 Brynes 等人(1981 年)所展示的 (Brynes 等人,1981 年)。

阿尔茨海默病中神经纤维缠结的成像

Lohith 等人(2018 年)利用衍生自 7-氟喹啉-6-胺的 18F-MK-6240,对阿尔茨海默病患者的神经纤维缠结进行 PET 成像,为疾病进展提供了见解 (Lohith 等人,2018 年)。

化学传感器开发

Malysheva 等人(2020 年)探索了使用 7-氟喹啉-6-胺衍生物作为金属和光学活性化合物的荧光化学传感器,展示了它们在分析化学中的潜力 (Malysheva 等人,2020 年)。

作用机制

Target of Action

The primary targets of 7-Fluoroquinolin-6-amine, a member of the fluoroquinolones family, are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

7-Fluoroquinolin-6-amine inhibits DNA synthesis by stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . It binds to the enzyme-DNA complex, forming a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork . The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .

Biochemical Pathways

The action of 7-Fluoroquinolin-6-amine affects the DNA synthesis pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it prevents the supercoiling of DNA, a crucial step in DNA replication . This disruption leads to the cessation of DNA replication and ultimately bacterial cell death .

Pharmacokinetics

These properties contribute to their high bioavailability and potent antimicrobial effects .

Result of Action

The result of 7-Fluoroquinolin-6-amine’s action is the inhibition of bacterial growth and proliferation. By interfering with DNA replication, it causes bacterial cell death, effectively combating bacterial infections .

安全和危害

The safety data sheet for 7-Fluoroquinolin-6-amine indicates that it has a signal word of “Warning” and carries hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

未来方向

While specific future directions for 7-Fluoroquinolin-6-amine are not available, the growing interest in fluorinated derivatives of quinolines, including 7-Fluoroquinolin-6-amine, suggests that future research may focus on the development of novel methods of synthesis, studying their reactivity, and exploring their potential practical applications .

生化分析

Biochemical Properties

It is known that quinolines, including fluoroquinolines, have a significant role in biochemical reactions . They interact with various enzymes and proteins, particularly bacterial DNA-gyrase, inhibiting their function and thus exhibiting antibacterial activity .

Cellular Effects

Fluoroquinolones, a group that 7-Fluoroquinolin-6-amine belongs to, are known to have a high level of antibacterial activity due to their enhanced penetration ability through cell membranes . They affect bacterial reproduction by inhibiting bacterial DNA-gyrase .

Molecular Mechanism

Fluoroquinolones generally exert their effects at the molecular level by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes, thus blocking bacterial DNA supercoiling .

Temporal Effects in Laboratory Settings

It is known that fluoroquinolones have a specific mechanism of action, different from antibiotics and other groups of antibacterials .

Dosage Effects in Animal Models

It is known that fluoroquinolones have been used in animal models to bridge the gap between in vitro and clinical evaluation of an anti-infective agent .

Metabolic Pathways

Fluoroquinolones are generally considered to have concentration-dependent bactericidal activity .

Transport and Distribution

Fluoroquinolones are known for their excellent tissue penetration, making them potent agents .

Subcellular Localization

The prediction of subcellular localization of proteins from their amino acid sequences has a long history in bioinformatics and is still actively developing .

属性

IUPAC Name |

7-fluoroquinolin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-7-5-9-6(4-8(7)11)2-1-3-12-9/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQGBWDTPWLTFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801311240 | |

| Record name | 6-Quinolinamine, 7-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2102411-80-1 | |

| Record name | 6-Quinolinamine, 7-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2102411-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Quinolinamine, 7-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methoxy-10,13-dimethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-one](/img/structure/B3049473.png)

![4-[2-(Pyridin-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B3049477.png)

![Methyl 2-methyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B3049489.png)

![5,8-Diazaspiro[3.6]decan-9-one](/img/structure/B3049493.png)